molecular formula C10H10ClN3O B8294356 6-Chloro-2-morpholin-4-yl-nicotinonitrile

6-Chloro-2-morpholin-4-yl-nicotinonitrile

Cat. No. B8294356
M. Wt: 223.66 g/mol
InChI Key: GOTJRJYBQDEEKH-UHFFFAOYSA-N
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Patent
US08461135B2

Procedure details

Experimental procedure for synthesis of 6-chloro-2-morpholin-4-yl-nicotinonitrile (3) is the same as that described in synthesis of (D46). The reaction of 6-chloro-2-morpholin-4-yl-nicotinamide (2) (2.49 g) with phosphorus oxychloride (2.7 mL, 29 mmol) and pyridine (4.7 mL, 58 mmol) in acetonitrile (60 mL) gave a crude black oil upon workup. The black oil was fractionated by dry-pack column chromatography as follows: the oil was diluted with CH2Cl2 (300 mL) followed by the addition of silica gel (20 g, 230-400 mesh) and concentrated to dryness. This was loaded onto a silica column (60 g, 230-400 mesh) and eluted with 10% EtOAc/hexanes. Pure fractions were combined and concentrated to give the title compound as a white solid (1.97 g, 91% isolated yield over 2 steps with respect to 1.85 g of compound 1). TLC eluted with 50% EtOAc/hexanes and rendered with UV lamp gave Rf=0.8; 1H NMR 400 MHz (CDCl3) δ 7.69 (d, J=8.2 Hz, 1H), 6.75 (d, J=7.8 Hz, 1H), 3.85-3.77 (8H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-chloro-2-morpholin-4-yl-nicotinamide
Quantity
2.49 g
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[Cl:1]C1C=CC(C#N)=C(N2CCOCC2)N=1.[Cl:16][C:17]1[CH:25]=[CH:24][C:20]([C:21]([NH2:23])=[O:22])=[C:19](N2CCOCC2)[N:18]=1.P(Cl)(Cl)(Cl)=O.N1C=CC=CC=1>C(#N)C>[Cl:1][C:19]1[N:18]=[C:17]([Cl:16])[CH:25]=[CH:24][C:20]=1[C:21]([NH2:23])=[O:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=C(C#N)C=C1)N1CCOCC1
Step Two
Name
6-chloro-2-morpholin-4-yl-nicotinamide
Quantity
2.49 g
Type
reactant
Smiles
ClC1=NC(=C(C(=O)N)C=C1)N1CCOCC1
Name
Quantity
2.7 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
4.7 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that described in synthesis of (D46)
CUSTOM
Type
CUSTOM
Details
gave a crude black oil upon workup
CUSTOM
Type
CUSTOM
Details
by dry-pack column chromatography
ADDITION
Type
ADDITION
Details
the oil was diluted with CH2Cl2 (300 mL)
ADDITION
Type
ADDITION
Details
followed by the addition of silica gel (20 g, 230-400 mesh)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
WASH
Type
WASH
Details
eluted with 10% EtOAc/hexanes
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)N)C=CC(=N1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.97 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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